

Uredofos: A Technical Overview of its Chemical Properties, Structure, and Anthelmintic Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Uredofos

Cat. No.: B1682069

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Introduction

Uredofos, also known by its synonyms diuredosan and Sansalid, is an organophosphorus compound utilized in veterinary medicine as a broad-spectrum anthelmintic.[1][2] It has demonstrated efficacy against a range of nematode and cestode infections in canines.[3] This technical guide provides a comprehensive summary of the currently available information on the chemical properties, structure, and anthelmintic activity of **Uredofos**. However, it is important to note that detailed experimental data, particularly spectroscopic analyses and specific mechanistic studies, are not extensively available in the public domain.

Chemical Structure and Properties

Uredofos is chemically designated as diethyl(thio(o-(3-(p-tolylsulfonyl)ureido)phenyl)carbamoyl)phosphoramidate.[1] Its fundamental chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Formula

Identifier	Value
CAS Number	52406-01-6[1]
Molecular Formula	C ₁₉ H ₂₅ N ₄ O ₆ PS ₂ [1]
Molecular Weight	500.53 g/mol [1][2]
Canonical SMILES	CCOP(=O) (NC(=S)NC1=CC=CC=C1NC(=O)NS(=O) (=O)C2=CC=C(C(C=2)C)OCC[1]

Table 2: Physicochemical Properties

Property	Value
Density	1.416 g/cm ³ [1]
LogP	6.06960[1]
XLogP3	3.3[1]
Hydrogen Bond Donor Count	4[1]
Hydrogen Bond Acceptor Count	7[1]
Rotatable Bond Count	9[1]
Melting Point	Data not available
Boiling Point	Data not available

Spectroscopic Data

Detailed experimental spectroscopic data for **Uredofos**, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are not readily available in published literature or public databases. For researchers requiring definitive structural confirmation, acquisition of these spectra on a pure sample would be necessary.

Anthelmintic Activity and Potential Mechanism of Action

Uredofos is effective against various gastrointestinal parasites in dogs, including tapeworms (*Dipylidium caninum* and *Taenia* spp.), ascarids (*Toxocara canis*), hookworms (*Ancylostoma caninum*), and whipworms (*Trichuris vulpis*).^[3] Effective dosages have been reported to be a single dose of 50 mg/kg for tapeworms, ascarids, and hookworms, and 50 mg/kg/day for two days for whipworms.^[3]

The precise mechanism of action of **Uredofos** has not been definitively elucidated in published studies. However, as an organophosphorus compound, it is highly probable that its anthelmintic effects are mediated through the inhibition of cholinesterases.^{[4][5]}

Hypothesized Mechanism of Action: Cholinesterase Inhibition

Organophosphates are known to act as irreversible or pseudo-irreversible inhibitors of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both vertebrates and invertebrates.^{[4][5]} AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses.

The proposed signaling pathway for the anthelmintic action of **Uredofos** is as follows:

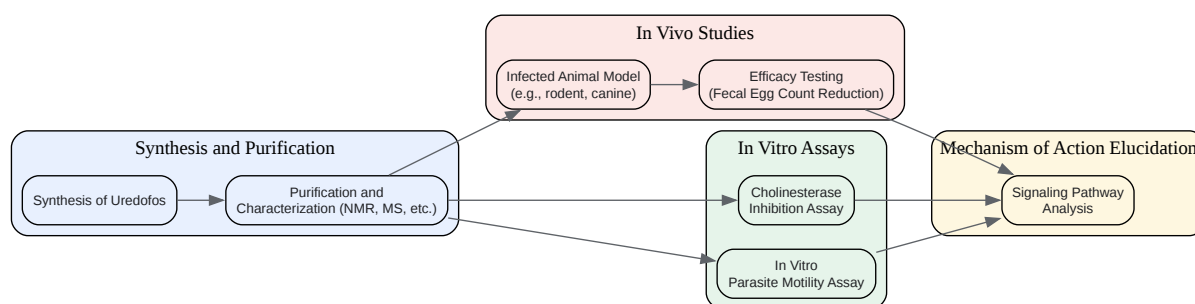
- **Inhibition of Acetylcholinesterase:** **Uredofos** likely phosphorylates the serine residue in the active site of AChE in the parasite's neuromuscular junctions.
- **Accumulation of Acetylcholine:** This inhibition prevents the breakdown of acetylcholine.
- **Hyperstimulation of Nicotinic Receptors:** The resulting accumulation of acetylcholine leads to the continuous stimulation of nicotinic acetylcholine receptors (nAChRs) on the muscle cells of the parasite.
- **Spastic Paralysis:** This hyperstimulation causes spastic paralysis of the worm.
- **Expulsion:** The paralyzed parasite is unable to maintain its position in the host's gastrointestinal tract and is subsequently expelled.

This mechanism is a common mode of action for many organophosphate anthelmintics and insecticides.[6][7]

Experimental Protocols

Detailed experimental protocols for the synthesis of **Uredofos** and for its specific biological evaluation are not available in the public domain. General methods for the synthesis of phosphoramidates and for conducting anthelmintic activity assays are described in the literature, but a protocol tailored to **Uredofos** has not been identified.

For researchers interested in studying **Uredofos**, a logical workflow for investigating its mechanism of action is proposed below.



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Figure 1. A logical workflow for the investigation of the anthelmintic properties of a compound like **Uredofos**.

Conclusion

Uredofos is a veterinary anthelmintic with established efficacy against a variety of parasitic worms. While its chemical structure is known, a comprehensive public dataset of its physicochemical and spectroscopic properties is lacking. Based on its classification as an

organophosphorus compound, the most probable mechanism of action is the inhibition of cholinesterase in parasites, leading to spastic paralysis. Further research is required to fully characterize this compound, including detailed spectroscopic analysis, elucidation of its precise mechanism of action, and the development of standardized experimental protocols.

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